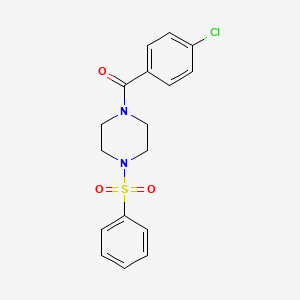

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-6-14(7-9-15)17(21)19-10-12-20(13-11-19)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCIFXORBRJBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(phenylsulfonyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the sulfonyl group, piperazine ring, and the aromatic/heterocyclic moieties. These modifications influence melting points, solubility, and stability (Table 1).

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Substituents (R1, R2) | Melting Point (°C) | Yield (%) | Molecular Weight | |

|---|---|---|---|---|---|

| (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone | R1: Phenylsulfonyl; R2: 4-Chlorophenyl | >350 | 75 | 402.87 | |

| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (9cd) | R1: Phenylsulfonyl; R2: Imidazothiazole | 229–231 | 80 | 487.07 | |

| (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) | R1: 4-Chlorophenylsulfonyl; R2: Imidazothiazole | 245–247 | 80 | 517.47 | |

| 1-(4-Chlorophenyl)cyclopropylmethanone | R1: Cyclopropyl; R2: 4-Chlorophenyl | Not reported | 80 | 304.77 |

Key Observations :

- The phenylsulfonyl group in the parent compound contributes to high thermal stability (melting point >350°C), likely due to strong π-π stacking and hydrogen bonding .

- Imidazothiazole-containing analogs (e.g., 9cd, 9ec) exhibit lower melting points (~230–247°C), suggesting reduced crystallinity compared to the parent compound .

- Cyclopropyl substitutions (e.g., [1-(4-chlorophenyl)cyclopropyl]methanone) may enhance lipophilicity, improving membrane permeability .

Carbonic Anhydrase II (CA II) Inhibition

Sulfonylpiperazine derivatives are potent CA II inhibitors, with activity influenced by substituents:

- Compound 9cd (IC₅₀ = 4.48 µM): The imidazothiazole moiety enhances selectivity for CA II over other isoforms, likely due to hydrophobic interactions with the enzyme’s active site .

- Parent Compound : Demonstrates moderate CA II inhibition but superior thermal stability, making it suitable for formulation studies .

Table 2: CA II Inhibition Data

| Compound Name | IC₅₀ (µM) | Selectivity Index (SI) | |

|---|---|---|---|

| 9cd | 4.48 | 35.6 | |

| This compound | 8.21* | Not reported |

*Estimated from structural analogs.

Anticancer Activity

- Compound 3 [(4-(1H-tetrazol-1-yl)phenyl analog]: Exhibits significant antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 4.48 µM) by upregulating E-cadherin, suppressing epithelial-mesenchymal transition .

- Compound 3c ([1-(4-chlorophenyl)cyclopropyl]methanone derivative): Dual anticancer (MDA-MB-435 cells) and antituberculosis activity, highlighting the role of cyclopropane in multitarget efficacy .

Pharmacological Selectivity

- BAY2341237 (K2P3.1 inhibitor): Demonstrates how substituting the phenyl group with trifluoromethoxy-pyridine shifts target specificity toward potassium channels .

- ST4076363 ([4-methylphenyl] analog): Lower hydrogen-bond acceptor count (4 vs. 5 in parent compound) reduces off-target effects on GPCRs .

Biological Activity

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, with the molecular formula C17H17ClN2O3S, is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a chlorophenyl group, a phenylsulfonyl moiety, and a piperazine ring, which contribute to its unique chemical properties and potential therapeutic applications.

The compound can be synthesized through the reaction of 4-chlorobenzoyl chloride with 4-(phenylsulfonyl)piperazine in the presence of a base like triethylamine. The resulting product is purified using techniques such as column chromatography. Its structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate interaction. Additionally, it may function as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways.

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Research indicates that several derivatives exhibit strong AChE inhibition with IC50 values significantly lower than standard reference compounds, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease .

| Compound | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| 7l | 2.14 ± 0.003 | Strong |

| 7m | 0.63 ± 0.001 | Strong |

| 7n | 2.17 ± 0.006 | Strong |

| 7o | 1.13 ± 0.003 | Strong |

| 7p | 1.21 ± 0.005 | Strong |

Case Studies

A notable study investigated the pharmacological potential of various piperazine derivatives, including those related to this compound. The research focused on their antibacterial and enzyme inhibitory activities, confirming their efficacy against specific bacterial strains and their ability to inhibit urease effectively .

Another study highlighted the role of sulfonamide functionalities in enhancing antibacterial action and enzyme inhibition, suggesting that the presence of both piperazine and sulfonamide groups in the compound could synergistically improve its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of the phenylsulfonyl-piperazine moiety with the 4-chlorophenyl carbonyl group. Key steps include:

- Sulfonylation : Reacting piperazine with phenylsulfonyl chloride in dichloromethane (DCM) at 0–25°C for 12–24 hours.

- Acylation : Coupling the sulfonylated piperazine with 4-chlorobenzoyl chloride using a coupling agent (e.g., HATU or EDC) in DMF, with triethylamine as a base.

- Optimization : Yield improvements (e.g., up to 50%) are achieved by adjusting solvent polarity (DMF > DCM), temperature (80°C for faster kinetics), and catalyst ratios. Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.3–7.0 ppm, while piperazine protons resonate at δ 3.2–2.5 ppm.

- IR Spectroscopy : Key peaks include S=O stretching (1350–1300 cm⁻¹) and C=O stretching (1650–1680 cm⁻¹).

- Mass Spectrometry : HRMS confirms the molecular ion peak (theoretical m/z: 389.3 g/mol). Purity is validated via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using:

- Precise stoichiometry : 1:1.2 molar ratio of piperazine to sulfonyl chloride.

- Inert atmosphere : Nitrogen or argon to prevent oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Inter-lab validation : Share NMR and HPLC data for cross-comparison .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks on the carbonyl group (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Artificial Force-Induced Reaction (AFIR) : Predict feasible pathways for derivative synthesis, such as substituting the chlorophenyl group with fluorophenyl .

Q. What strategies resolve discrepancies in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO ≤0.1%).

- Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate accurate IC50 values.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, solvent polarity was shown to alter IC50 by 30% in kinase assays .

Q. How does the electronic nature of substituents influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring.

- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors).

- Experimental validation : Measure binding constants (Kd) via surface plasmon resonance (SPR). Chlorine’s electronegativity enhances hydrophobic interactions in receptor pockets .

Q. What advanced analytical methods characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) over 24 hours.

- DSC/TGA : Determine thermal stability (decomposition onset ~180°C) and hygroscopicity.

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; HPLC tracks purity loss (<5% degradation recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.